N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide
Description
Chemical Identification and Structural Characterization of N-{3-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide
Systematic Nomenclature and IUPAC Conventions
The compound is formally named using IUPAC rules as N-(3-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide . The nomenclature process involves:
- Parent heterocycle identification : The pyrrolo[3,2-d]pyrimidine system forms the core bicyclic structure, with nitrogen atoms at positions 1, 3, and 7.
- Substituent prioritization : A methyl group at position 5 of the pyrrolopyrimidine ring is designated as the principal substituent.
- Oxy linkage : The oxygen atom bridges position 4 of the pyrrolopyrimidine to position 3 of the phenyl ring.
- Benzamide group : The terminal benzamide moiety is attached via an amine group to the phenyl ring.
The systematic name reflects the connectivity sequence: pyrrolopyrimidine → phenyl ether → benzamide.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₁₆N₄O₂ was confirmed through high-resolution mass spectrometry. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular weight | 344.37 g/mol |
| Exact mass | 344.1274 Da |
| Degree of unsaturation | 15 |
| Hydrogen bond donors | 2 (NH, CONH) |
| Hydrogen bond acceptors | 4 (O, 3N) |
The molecular weight aligns with theoretical calculations based on isotopic composition. The benzamide moiety contributes 43.3% of the total mass, while the pyrrolopyrimidine system accounts for 38.6%.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CDCl₃) :
- Pyrrolopyrimidine protons :
- Phenyl ether protons :
- Benzamide protons :
¹³C NMR (126 MHz, CDCl₃) :
- Pyrrolopyrimidine carbons: 156.8 (C-4), 151.2 (C-7a), 142.5 (C-5).
- Benzamide carbonyl: 167.3 ppm.
- Quaternary carbons in phenyl ether: 160.1 (C-O), 139.8 (C-N).
Mass Spectrometric Fragmentation Patterns
Key fragments in ESI-MS (positive mode):
Fragmentation pathways involve:
Crystallographic Data and Conformational Analysis
While single-crystal X-ray data for this specific compound remains unreported, analogous structures suggest:
- Dihedral angles :
- Hydrogen bonding :
- Packing motifs :
Conformational flexibility is limited by the ether linkage, with rotational barriers of ~8 kcal/mol around the C-O bond.
Properties
CAS No. |
919280-32-3 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-8-15(12-16)23-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
InChI Key |
FGMPNGRIDAWFLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrrolopyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group is attached to the pyrrolopyrimidine core through nucleophilic substitution reactions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the benzamide moiety to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield corresponding alcohols or ketones, while reduction of the benzamide moiety can yield amines .
Scientific Research Applications
Biological Activities
N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide exhibits several promising biological activities:
- Anticancer Activity : Various studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[3,2-d]pyrimidine moiety is often linked to the inhibition of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Aurora kinases and BRAF mutations, which are critical in several cancer types .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects. These properties are essential for developing treatments for chronic inflammatory diseases .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, which are vital targets in cancer therapy. In particular, studies have focused on its effects on RET kinase and other related pathways .
Applications in Drug Discovery
The unique structure of this compound makes it a valuable scaffold for drug development:
Targeted Therapy Development
- The compound can be modified to enhance its potency and selectivity against specific cancer cell lines. For example, derivatives have been synthesized to evaluate their efficacy against various tumor models .
Fragment-Based Drug Design
- Its structural components can serve as fragments in drug design processes aimed at developing new inhibitors targeting focal adhesion kinases and other relevant pathways in oncogenesis .
Combination Therapies
- Given its potential anti-inflammatory and anticancer properties, this compound could be explored in combination therapies with existing drugs to improve therapeutic outcomes in resistant cancer types .
Case Studies
Several case studies have documented the effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain kinases and enzymes, leading to the disruption of key cellular pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Analogues
Antifungal Pyrimidine Derivatives ()
Compounds 5f and 5o (5-bromo-2-fluoro-N-(phenyl)benzamide derivatives) share a pyrimidine core and amide moiety but differ in substituents and ring systems. Key differences include:
- Core Heterocycle : The target compound uses a pyrrolo[3,2-d]pyrimidine, whereas 5f/5o have simpler pyrimidine rings.
- Substituents : 5f/5o feature bromo, fluoro, and trifluoromethyl groups, contributing to their 100% inhibition rate against Phomopsis sp. . The target compound’s methyl group may reduce antifungal potency but improve pharmacokinetic properties (e.g., metabolic stability).
Kinase-Targeting Benzamide Derivatives ()
The BRAF inhibitor N-(3-(tert-butyl)phenyl)-4-methyl-3-(6-morpholinopyrimidin-4-yl)benzamide shares a benzamide-pyrimidine scaffold but diverges in:
- Core Substitution : The BRAF compound has a pyrimidine linked to morpholine, enhancing solubility and kinase binding . The target’s pyrrolo[3,2-d]pyrimidine may confer distinct selectivity, possibly avoiding off-target kinase interactions.
- Biological Target : The BRAF inhibitor targets RAS mutant cancers, while the antifungal analogs () act on plant pathogens. The target compound’s activity remains speculative without direct data.
Pyrazolo[3,4-d]pyrimidine Analogs ()
The compound 4-methyl-3-[(1-methyl-6-pyrimidin-5-yl-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide highlights:
- Heterocycle Variation : A pyrazolo[3,4-d]pyrimidine core versus the target’s pyrrolo[3,2-d]pyrimidine. This difference could influence binding to ATP pockets in kinases or other enzymes.
- Substituent Impact : The trifluoromethylphenyl group in ’s compound may enhance metabolic stability compared to the target’s methyl group .
Comparative Data Table
Research Findings and Implications
- Antifungal Activity : Substituents like bromo and fluoro () are critical for high antifungal activity. The target compound’s lack of halogens may limit its efficacy in this domain but could reduce toxicity .
- Kinase Inhibition: The BRAF inhibitor’s morpholine group improves solubility, a feature absent in the target compound. However, the pyrrolo[3,2-d]pyrimidine core might offer novel binding modes for kinases .
Biological Activity
N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide (CAS No. 919280-32-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 344.37 g/mol
- Structure : The compound features a pyrrolopyrimidine moiety linked to a phenyl group through an ether bond, which may influence its biological activity.
This compound acts primarily through the inhibition of specific enzymes and modulation of cellular pathways. Preliminary studies suggest that it may interact with the mTOR pathway, similar to other benzamide derivatives.
Key Mechanisms:
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Similar compounds have been shown to inhibit DPP-IV, which is crucial in glucose metabolism and diabetes management.
- mTOR Pathway Modulation : Research indicates that related compounds can reduce mTORC1 activity and enhance autophagy, suggesting potential anticancer properties .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound and its analogs:
- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A431 (epidermoid carcinoma).
- Findings :
Structure-Activity Relationship (SAR)
Research into SAR has identified key structural features that enhance biological activity:
- The presence of the pyrrolopyrimidine core is linked to increased potency against various cancer cell lines.
- Modifications on the phenyl ring can significantly alter the compound's interaction with biological targets.
Study 1: Antiproliferative Activity
A study focused on the antiproliferative effects of this compound analogs revealed:
- IC values below 1 µM in MIA PaCa-2 cells.
- Induction of apoptosis via caspase activation pathways.
Study 2: Metabolic Stability
In vitro metabolic stability assays demonstrated that certain analogs maintained activity in the presence of liver microsomes, suggesting potential for further development as therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 344.37 g/mol |
| DPP-IV Inhibition | Yes |
| mTORC1 Activity Reduction | Yes |
| Antiproliferative IC | < 1 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
